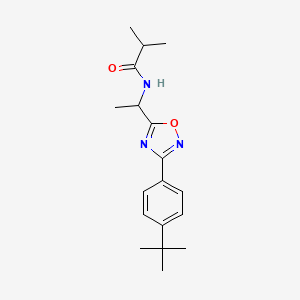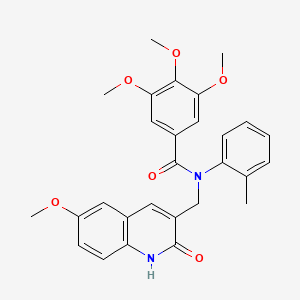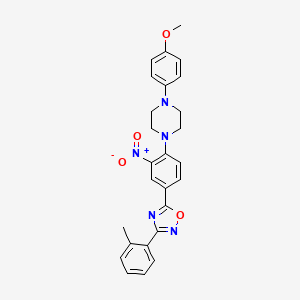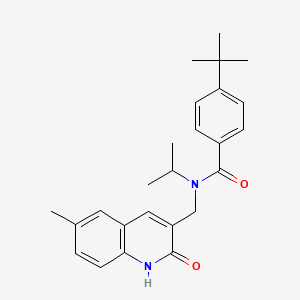
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as TAK-242, was first synthesized in 2003 by Takeda Pharmaceutical Company Limited and has since been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide involves the inhibition of TLR4 signaling by binding to the intracellular domain of TLR4. This binding prevents the recruitment of adaptor molecules, leading to the suppression of downstream signaling pathways and the inhibition of cytokine production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide include the suppression of inflammatory cytokine production, inhibition of cancer cell growth and invasion, and inhibition of bacterial endotoxin-induced cytokine production. These effects are mediated by the inhibition of TLR4 signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide in lab experiments is its specificity for TLR4 signaling, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one limitation of using 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide is its potential cytotoxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide to optimize its dosing and administration in clinical settings.
2. Investigation of the potential applications of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide in other fields, such as neurology and dermatology.
3. Development of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide analogs with improved pharmacological properties, such as increased potency and reduced cytotoxicity.
4. Investigation of the potential synergistic effects of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide with other therapeutic agents, such as chemotherapy drugs or immune checkpoint inhibitors.
In conclusion, 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide, also known as 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide, is a chemical compound that has shown promising potential in various scientific research fields. Its ability to selectively inhibit TLR4 signaling has made it a valuable tool for investigating the role of this pathway in various diseases. Further research on 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide and its analogs may lead to the development of novel therapeutic agents for the treatment of inflammatory diseases, cancer, and infectious diseases.
Synthesemethoden
The synthesis of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide involves several steps, including the reaction of tert-butylamine with 2-hydroxy-6-methylquinoline-3-carbaldehyde to form an imine. The imine is then reduced using sodium borohydride to produce the corresponding amine, which is reacted with isopropylbenzoyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide has been extensively studied for its potential applications in various fields, including immunology, oncology, and infectious diseases. In immunology, 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the innate immune response. This inhibition can lead to the suppression of inflammatory cytokine production, making 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide a potential therapeutic agent for inflammatory diseases.
In oncology, 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide has been shown to inhibit the growth and invasion of cancer cells by suppressing TLR4 signaling. This inhibition can also enhance the efficacy of chemotherapy drugs, making 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide a potential adjuvant therapy for cancer.
In infectious diseases, 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines induced by bacterial endotoxins, making it a potential therapeutic agent for sepsis and other bacterial infections.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-16(2)27(24(29)18-8-10-21(11-9-18)25(4,5)6)15-20-14-19-13-17(3)7-12-22(19)26-23(20)28/h7-14,16H,15H2,1-6H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGCABQKYUSUSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(C)C)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7705619.png)
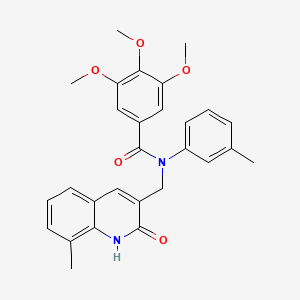
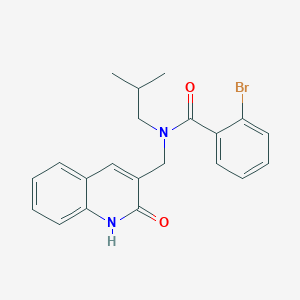

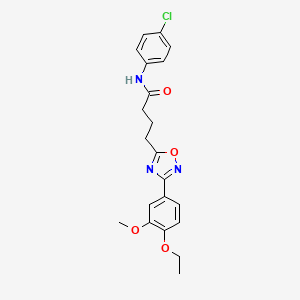
![N-[2-(methylsulfanyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705641.png)


![2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705661.png)
